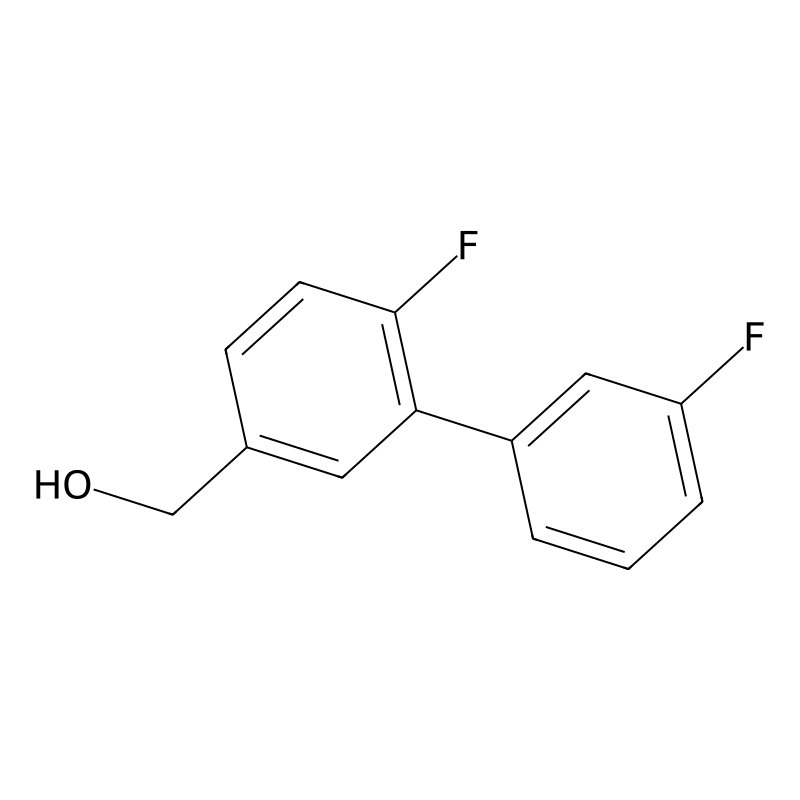

(3',2-Difluorobiphenyl-5-yl)methanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3',2-Difluorobiphenyl-5-yl)methanol is an organic compound characterized by a biphenyl structure with two fluorine substituents at the 3' and 2-positions, and a hydroxymethyl group (-CH2OH) at the 5-position of one of the phenyl rings. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and material science due to its unique structural properties.

- Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using agents like chromium trioxide or potassium permanganate.

- Reduction: The compound can be reduced to yield the corresponding hydrocarbon derivative using reducing agents such as lithium aluminum hydride.

- Substitution: The fluorine atoms can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

Key Reagents and Conditions- Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

- Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

- Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Research indicates that (3',2-Difluorobiphenyl-5-yl)methanol exhibits biological activity that may influence various biological systems. Its fluorinated structure can enhance binding affinity to biological targets, potentially affecting enzyme interactions and receptor binding. Studies suggest that compounds with similar fluorinated structures can modulate biological pathways, making this compound a subject of interest in pharmacological research.

The synthesis of (3',2-Difluorobiphenyl-5-yl)methanol typically involves several steps:

- Formation of Biphenyl Core: This can be achieved through methods such as Suzuki coupling between halogenated benzene derivatives and boronic acids.

- Hydroxymethyl Group Addition: The addition of the hydroxymethyl group can be performed via reduction reactions or direct substitution methods involving appropriate precursors.

Industrial Production

In industrial settings, optimization of reaction conditions is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and catalyst optimization may be employed to enhance efficiency.

(3',2-Difluorobiphenyl-5-yl)methanol has a variety of applications:

- Organic Synthesis: Serves as a building block for more complex organic molecules.

- Pharmaceutical Development: Investigated for its potential as a drug candidate due to its biological activity.

- Material Science: Used in developing advanced materials, including polymers and liquid crystals, owing to its unique structural properties.

Interaction studies indicate that (3',2-Difluorobiphenyl-5-yl)methanol may interact with various molecular targets through mechanisms such as hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances these interactions, potentially leading to improved biological effects compared to non-fluorinated analogs.

Similar Compounds

Several compounds share structural similarities with (3',2-Difluorobiphenyl-5-yl)methanol. Here are a few notable examples:

| Compound Name | Structural Features |

|---|---|

| 4-Fluorobiphenyl | Biphenyl with a single fluorine substituent |

| 2',4'-Difluorobiphenyl | Biphenyl with two fluorine substituents |

| 4-Chlorobiphenyl | Biphenyl with a chlorine substituent |

| 2-Hydroxybiphenyl | Biphenyl with a hydroxyl group |

Uniqueness

What sets (3',2-Difluorobiphenyl-5-yl)methanol apart from these similar compounds is its specific arrangement of substituents, particularly the position and nature of the fluorine atoms and the hydroxymethyl group. This unique configuration may influence its reactivity and biological activity differently compared to other biphenyl derivatives.